molecular formula C13H9NO4 B3048003 2-Nitrophenyl benzoate CAS No. 1523-12-2

2-Nitrophenyl benzoate

Cat. No.: B3048003
CAS No.: 1523-12-2
M. Wt: 243.21 g/mol
InChI Key: PNBOBRKDXRJMTL-UHFFFAOYSA-N
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Description

2-Nitrophenyl benzoate (CAS 1523-12-2) is an organic compound with the molecular formula C13H9NO4 and an average molecular mass of 243.22 g/mol . It is characterized by an ester group, where a benzoate moiety is linked to a 2-nitrophenyl group . This structure is shared by a class of compounds known as nitrophenyl esters, which are recognized in research for their utility as substrates to probe enzymatic activity and reaction mechanisms . Specifically, analogous compounds like para-nitrophenyl benzoate are used as model substrates in the study and rational redesign of hydrolytic enzymes, such as human carbonic anhydrase II, to understand substrate specificity and improve esterase activity towards bulky benzoate esters . The infrared spectrum for this compound has been documented and is available through the NIST Chemistry WebBook . The melting point has been reported as 45 °C . As a nitroaryl benzoate derivative, its molecular conformation has been studied through crystallography for related compounds, revealing details such as the dihedral angles between the aromatic rings, which can influence its solid-state properties and reactivity . This product is intended for research purposes as a chemical tool in experimental investigations and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1523-12-2

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

(2-nitrophenyl) benzoate

InChI

InChI=1S/C13H9NO4/c15-13(10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)14(16)17/h1-9H

InChI Key

PNBOBRKDXRJMTL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]

Other CAS No.

1523-12-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Phenyl Benzoate (CAS 93-99-2)
  • Structure : Lacks a nitro group; the phenyl ring is directly attached to the ester group.
  • Reactivity : Less electrophilic compared to nitro-substituted analogs, making it less reactive in nucleophilic acyl substitution reactions.
  • Applications : Primarily used as a plasticizer or fragrance component .
4-Nitrophenyl Benzoate
  • Structure : Features a nitro group at the para position.
  • Electronic Effects : The para-nitro group provides strong electron-withdrawing effects, enhancing the electrophilicity of the ester carbonyl group. This increases reactivity in hydrolysis or enzymatic cleavage compared to the ortho isomer.
  • Crystallography : Analogous compounds like 4-nitrophenyl 2-chlorobenzoate () exhibit well-defined crystal structures due to para-substituent symmetry, suggesting that 4-nitrophenyl benzoate may have higher melting points than its ortho counterpart .
Methyl Benzoate (CAS 93-58-3)
  • Structure : Aliphatic ester with a methyl group instead of a nitrophenyl group.
  • Stability : Less prone to hydrolysis than aromatic esters due to weaker electron-withdrawing effects.
  • Synthesis : Nitration of methyl benzoate yields 3-nitro derivatives (meta position), highlighting regioselectivity differences compared to phenyl benzoate nitration .
Bioactivity in BR Analogs

demonstrates that substituent position critically influences bioactivity in brassinosteroid (BR) analogs. For example, hydroxyl groups at C2 vs. C3 in BR analogs led to differences in growth promotion in the Rice Lamina Inclination Test.

Microbial Degradation

Microorganisms like Rhodococcus sp. CS-1 degrade aromatic compounds via the benzoate pathway, with 13–15% of unigenes involved in this process (). The nitro group’s position in 2-nitrophenyl benzoate may slow degradation due to steric effects or electronic deactivation, whereas para-substituted nitrobenzoates might be metabolized more efficiently .

Physicochemical Properties

Property This compound (Inferred) 4-Nitrophenyl Benzoate Phenyl Benzoate Methyl Benzoate
Solubility Low in water; moderate in organic solvents Similar to ortho isomer but higher polarity Low polarity; soluble in non-polar solvents High solubility in organic solvents
Melting Point Likely lower due to steric hindrance Higher (crystalline symmetry) 69–71°C −12°C
Reactivity Moderate electrophilicity High electrophilicity Low Very low

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-nitrophenyl benzoate, and how can reaction efficiency be optimized?

  • Methodology : this compound is typically synthesized via esterification of benzoic acid derivatives with 2-nitrophenol. Key steps include using coupling agents like dicyclohexylcarbodiimide (DCC) or acid catalysts (e.g., H₂SO₄). Reaction efficiency depends on stoichiometric ratios, solvent polarity (e.g., dichloromethane or DMF), and temperature control (60–80°C). Purity can be enhanced via recrystallization from ethanol/water mixtures. For advanced optimization, kinetic studies using HPLC to monitor intermediate formation are recommended .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Protocols :

  • Storage : Seal containers under inert gas (argon/nitrogen) and store in a dry, ventilated environment at 0–6°C to prevent hydrolysis or photodegradation .
  • Safety : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Techniques :

  • NMR : Confirm ester linkage via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl).
  • LC-MS : Use reverse-phase C18 columns with ESI-MS in negative ion mode for purity assessment (expected [M-H]⁻ at m/z 257.2). Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic acyl substitution?

  • Mechanistic Insight : The ortho-nitro group increases electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, hydrazines). Kinetic studies using stopped-flow spectrophotometry or computational modeling (DFT) can quantify activation barriers. Competing pathways (e.g., nitro group reduction under basic conditions) require pH control (pH 6–8) to avoid side reactions .

Q. What experimental strategies resolve contradictions in reported degradation rates of this compound under varying pH conditions?

  • Contradiction Analysis : Conflicting degradation data may arise from differences in buffer composition (e.g., phosphate vs. acetate) or light exposure. To standardize:

  • Use UV-Vis spectroscopy (λ = 310 nm) to track hydrolysis kinetics.
  • Conduct parallel experiments under controlled lighting (dark vs. UV-A) and replicate using isotopically labeled derivatives (e.g., ¹³C-benzoate) to trace degradation pathways .

Q. How can this compound be utilized as a probe for studying enzyme activity in acyltransferase assays?

  • Application : The compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 2-nitrophenol, detectable at 405 nm. Optimize assays by:

  • Varying substrate concentrations (0.1–5 mM) in Tris-HCl buffer (pH 7.5).
  • Including inhibitors (e.g., PMSF for serine hydrolases) to validate specificity. Proteomic cross-referencing (e.g., 2D-PAGE) identifies off-target enzyme interactions .

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